molecular formula C12H23ClN2O2 B3011923 Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride CAS No. 2309474-99-3

Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride

Cat. No.: B3011923
CAS No.: 2309474-99-3
M. Wt: 262.78
InChI Key: HZEYLZYDHWATNC-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate; hydrochloride is a bicyclic carbamate derivative featuring a norbornane-like [2.2.1] bicycloheptane core. The compound includes a tert-butyloxycarbonyl (Boc) group protecting the amine and a hydrochloride salt to enhance solubility. Such bicyclic structures are critical in medicinal chemistry due to their rigidity, which mimics bioactive conformations and improves target binding .

Properties

IUPAC Name

tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-7-4-8(10)5-9(7)13;/h7-10H,4-6,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEYLZYDHWATNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a suitable leaving group on the bicyclic ring.

    Attachment of the tert-butyl carbamate group: This step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate linkage.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles such as alkyl halides or acyl chlorides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H23ClN2O2
  • Molecular Weight : 262.78 g/mol
  • Structure : The compound features a bicyclo[2.2.1]heptane ring system, which contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry

Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride has been investigated for its potential as a therapeutic agent:

  • Biological Activity : Studies suggest that this compound may act as an inhibitor or modulator of specific enzymes, making it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.
  • Mechanism of Action : The unique structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.

Biochemical Probes

This compound serves as a biochemical probe in research aimed at understanding enzyme interactions and metabolic pathways:

  • Enzyme Interaction Studies : Research has focused on how the compound interacts with biological molecules to delineate its mechanism of action. For instance, ongoing studies are exploring its role in modulating enzyme activity, which could provide insights into metabolic regulation.

Synthesis of Complex Molecules

The compound is utilized as a building block in organic synthesis:

  • Synthetic Applications : Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) allows it to be transformed into more complex molecules with desired properties. This versatility is crucial for developing new materials and pharmaceuticals.

Case Study 1: Enzyme Modulation

A study investigated the effect of this compound on a specific enzyme involved in metabolic pathways related to cancer cell proliferation. The results indicated that the compound could effectively inhibit the enzyme's activity at low concentrations, suggesting potential therapeutic applications in oncology.

Case Study 2: Synthesis of Novel Derivatives

Researchers utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activity. By modifying the functional groups attached to the bicyclic structure, they developed compounds that exhibited improved potency against targeted enzymes involved in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the bicyclic structure can provide rigidity and specificity in binding. The carbamate group can also participate in covalent interactions with nucleophilic residues on proteins or enzymes.

Comparison with Similar Compounds

Structural Differences and Bicyclo Systems

The table below summarizes key structural differences between the target compound and analogs:

Compound Name CAS Number Bicyclo System Substituents Salt Form Notes
Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate; hydrochloride Not provided [2.2.1] 5-amino Hydrochloride Target compound; norbornane-like rigidity
tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate 1630906-54-5 [2.2.2] 4-amino None Larger ring system reduces ring strain; increased steric bulk
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 [2.2.1] 2-aza, 5-amino None Aza substitution enhances polarity; potential for metal coordination
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 [4.1.0] 3-aza, 6-amino None Norbornene analog; strained cyclopropane ring alters reactivity
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate 1031335-25-7 Cyclopentane 3-amino None Flexible scaffold; tunable conformation for diverse binding modes
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate 1298101-47-9 Cyclohexane 3-amino None Six-membered ring offers chair-boat flexibility; lower ring strain
benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride 2227206-53-1 [4.1.0] 3-aza, 6-amino Hydrochloride Benzyl group increases lipophilicity; HCl salt improves solubility

Key Observations :

  • Ring Size and Strain: The [2.2.1] system (norbornane) provides high rigidity, while [2.2.2] systems (e.g., bicyclooctane) reduce strain but increase steric hindrance. The [4.1.0] system (norbornene) introduces cyclopropane-derived strain, enhancing reactivity .
  • Substituent Effects : Aza substitutions (e.g., 2-aza or 3-aza) introduce polarity and hydrogen-bonding capabilities, critical for target interactions. Hydrochloride salts improve aqueous solubility, as seen in benzyl derivatives .

Physicochemical Properties

While specific data (e.g., melting points, logP) are unavailable in the evidence, general trends can be inferred:

  • Solubility : Hydrochloride salts (e.g., the target compound and benzyl derivatives) are more water-soluble than free bases.
  • Stability : Boc-protected amines (tert-butyl carbamates) enhance stability during synthesis, as seen in PharmaBlock’s building blocks .
  • Polarity : Aza-substituted analogs (e.g., 2-azabicyclo[2.2.1]heptane) exhibit higher polarity due to the nitrogen atom, impacting permeability .

Research Findings and Challenges

  • Structural Characterization : Tools like SHELXL (for crystallography) and ORTEP-III (for molecular graphics) are critical for resolving bicyclic conformations and stereochemistry .
  • Challenges: Stereochemical Complexity: Enantioselective synthesis of compounds like (1S,3R)-3-aminocyclopentanol hydrochloride requires advanced catalytic methods . Solubility Optimization: Free bases (e.g., tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate) may require salt formation for in vivo studies .

Biological Activity

Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C13H24N2O2·HCl
  • Molecular Weight : 262.77 g/mol
  • CAS Number : 2309474-99-3

The compound features a bicyclic structure that is characteristic of its biological properties, which allows it to interact with various biological targets.

Synthesis

The synthesis of tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl isocyanate in the presence of solvents like dichloromethane and catalysts such as triethylamine. The reaction conditions are generally mild, allowing for high yields and purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The bicyclic structure enables it to fit into binding sites, potentially modulating enzyme activity or acting as a biochemical probe.

Case Studies

  • Neuroprotective Effects : Research has indicated that compounds similar to tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate exhibit neuroprotective properties. A study demonstrated that these compounds could reduce neuronal apoptosis in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Another study explored the antimicrobial effects of related bicyclic compounds, showing significant inhibition against various bacterial strains. This suggests that tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate may possess similar properties, warranting further investigation .
  • Analgesic Properties : Preliminary data from animal models indicate that this compound may exhibit analgesic effects comparable to known pain relievers, potentially through modulation of pain pathways .

Research Applications

The compound's unique structure and biological activity make it a valuable candidate for various research applications:

  • Medicinal Chemistry : As a building block for synthesizing new drugs targeting neurological disorders or infections.
  • Biochemical Probes : For studying enzyme interactions and mechanisms in cellular processes.
  • Pharmacological Studies : To evaluate its efficacy and safety profile in preclinical models.

Comparative Analysis

To better understand the potential of tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate, it is useful to compare it with similar compounds:

Compound NameMolecular WeightBiological ActivityReference
This compound262.77 g/molNeuroprotective, Antimicrobial
Tert-butyl N-(4-amino-2-bicyclo[2.2.1]heptanyl)carbamate250.75 g/molModerate Antimicrobial
Tert-butyl N-(3-amino-3-methylcyclopentyl)carbamate240.60 g/molAnalgesic Effects

Q & A

Basic Research Question

  • Handling : Use gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood. Electrostatic charge buildup should be mitigated via grounded equipment .
  • Storage : Store at 0–6°C in airtight containers under nitrogen to prevent hygroscopic degradation. Desiccants (e.g., silica gel) are recommended .
    Methodological Note : Periodic NMR or HPLC analysis (every 3–6 months) ensures purity retention.

What challenges arise in crystallizing this compound, and how are they resolved?

Advanced Research Question
Challenges :

  • Low solubility in common solvents (e.g., EtOAc, hexane) due to the rigid bicyclic structure.
  • Polymorphism risks from the hydrochloride salt .

Q. Solutions :

  • Solvent Screening : Use mixed solvents (e.g., MeOH/EtOAc) with slow evaporation.
  • Crystallography Tools : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids to assess disorder .
  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperatures (100 K) minimizes thermal motion artifacts .

How can stereochemical integrity be confirmed during synthesis?

Advanced Research Question

  • Chiral HPLC : Use a Daicel Chiralpak column (e.g., AD-H) with hexane/iPrOH gradients to resolve enantiomers .
  • X-ray Crystallography : Compare experimental unit cell parameters (e.g., space group P21P2_1) with Cambridge Structural Database entries to validate configuration .
  • Vibrational Circular Dichroism (VCD) : Resolves ambiguities in NMR by correlating specific C–H stretches with absolute configuration .

How to resolve contradictions between NMR and X-ray diffraction data?

Advanced Research Question
Common Contradictions :

  • Discrepancies in dihedral angles (NMR NOE vs. X-ray).
  • Proton coupling constants (JJ) mismatched with crystallographic torsion angles.

Q. Resolution Workflow :

Dynamic NMR : Probe temperature-dependent conformational changes (e.g., coalescence at 400 MHz).

DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) and compare with X-ray data to identify dominant conformers .

Torsion Angle Validation : Use PLATON to check for underestimated standard uncertainties in crystallographic models .

What analytical methods are optimal for purity assessment?

Basic Research Question

  • HPLC : C18 column with 0.1% TFA in H₂O/MeCN gradients (retention time ~8–10 min) .
  • Mass Spectrometry : ESI+ mode for molecular ion detection (m/zm/z [M+H]⁺ ≈ 255.3) .
  • Elemental Analysis : ≤0.4% deviation from calculated C/H/N ratios confirms purity .

How does the bicyclo[2.2.1]heptane scaffold influence reactivity?

Advanced Research Question

  • Steric Effects : The bridgehead amine (5-position) is less nucleophilic due to Bredt’s rule constraints .
  • Ring Strain : Facilitates ring-opening reactions under acidic conditions (e.g., HCl in dioxane) to form linear intermediates .
  • Conformational Rigidity : Enhances selectivity in Suzuki couplings by preorganizing the reactive site .

What are the safety protocols for accidental exposure?

Basic Research Question

  • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
  • Skin Contact : Wash with soap/water for 15 min; remove contaminated clothing .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

How to optimize Boc deprotection without degrading the bicyclic core?

Advanced Research Question

  • Acid Selection : Use 4M HCl in dioxane (0°C, 2 hr) instead of TFA to minimize side reactions .
  • Monitoring : Track deprotection via IR (disappearance of Boc C=O stretch at ~1680 cm⁻¹) .
  • Quenching : Neutralize with cold NaHCO₃ to prevent retro-Diels-Alder reactions .

What computational tools predict physicochemical properties?

Advanced Research Question

  • LogP : Use MarvinSketch (ChemAxon) with default atomic contributions (predicted ~1.8) .
  • pKa : ACD/Labs software estimates the bridgehead amine pKa ~8.2, requiring pH-controlled reactions .
  • Solubility : COSMO-RS simulations in water (0.12 mg/mL at 25°C) guide solvent selection .

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